Product packaging for D-Glucopyranose-1-14C(Cat. No.:CAS No. 4005-41-8)

D-Glucopyranose-1-14C

Cat. No.: B1606299
CAS No.: 4005-41-8
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-IFLZFJRASA-N
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Description

Significance of Isotopic Labeling in Metabolic and Biochemical Investigations

Isotopic labeling is a powerful technique that allows researchers to trace the path of specific atoms or molecules through biological and chemical processes. thieme-connect.comthieme-connect.com By substituting an atom in a molecule of interest with one of its isotopes, which has a different number of neutrons, scientists can follow the molecule's transformation and distribution without significantly altering its chemical behavior. thieme-connect.com This method is crucial for elucidating metabolic pathways, quantifying the flow of metabolites (metabolic flux), and understanding the dynamics of cellular processes. thieme-connect.comphysiology.orgbiologists.com Both stable, non-radioactive isotopes (like ¹³C) and radioactive isotopes (like ¹⁴C) are employed, with the choice depending on the specific research question and the detection methods available. thieme-connect.comthieme-connect.com

Historical Evolution of Carbon-14 (B1195169) Tracing in Carbohydrate Biochemistry

The discovery of carbon-14 in 1940 by Martin Kamen and Sam Ruben revolutionized the study of biochemistry. acs.orgresearchgate.net Shortly after World War II, pioneers like Melvin Calvin utilized ¹⁴CO₂ to elucidate the complex series of reactions involved in photosynthesis, a landmark achievement that earned him the Nobel Prize in Chemistry in 1961. csic.es This early work with carbon-14 laid the foundation for its widespread use in tracing carbon flow in metabolism. nih.gov Specifically, the synthesis of ¹⁴C-labeled glucose provided a powerful tool to investigate the intricate pathways of carbohydrate metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, in a wide range of organisms. researchgate.netnih.gov These early studies were fundamental in building the detailed metabolic charts that are now a cornerstone of modern biochemistry.

Fundamental Principles of Carbon-14 Tracing in Biological Systems

The utility of D-Glucopyranose-1-14C as a tracer lies in the fact that the ¹⁴C atom is an integral part of the glucose molecule. When introduced into a biological system, the organism's metabolic machinery treats the labeled glucose virtually identically to its non-radioactive counterpart. cdnsciencepub.com The radioactive decay of ¹⁴C emits beta particles, which can be detected and quantified using techniques like liquid scintillation counting or autoradiography. nih.gov This allows researchers to measure the amount of the tracer and its metabolic products in various tissues and cellular compartments over time, providing a dynamic view of metabolic processes. nih.gov

Isotope Dilution Principles in Metabolic Studies

Isotope dilution is a key method used in conjunction with tracers like this compound to determine the size and turnover rate of a metabolic pool. revvity.comphysiology.org The principle involves introducing a known amount of the labeled compound (the tracer) into the system and then measuring the extent to which the tracer is diluted by the endogenous, unlabeled compound (the tracee). thieme-connect.comthieme-connect.com By analyzing the specific activity (the ratio of radioactive to total molecules) of the compound in samples taken over time, researchers can calculate the rate at which the substance is being produced and utilized by the body. thieme-connect.comphysiology.org This technique has been extensively used with ¹⁴C-glucose to study glucose kinetics in various physiological and pathological states. thieme-connect.comthieme-connect.com

Assumptions and Limitations of Tracer Methodology in Complex Systems

While powerful, tracer methodology relies on several key assumptions. A fundamental assumption is that the tracer behaves identically to the tracee and that the label does not alter the molecule's biological activity. nagoya-u.ac.jp It is also assumed that the tracer mixes completely and uniformly within the metabolic pool being studied. physiology.org However, in complex biological systems, this is not always the case, and multi-compartment models are often necessary to accurately describe the data. nagoya-u.ac.jpphysiology.org Limitations include the potential for isotope effects, where the heavier isotope may react at a slightly different rate, and the difficulty in distinguishing between different metabolic pathways that may produce the same end product. nih.gov Furthermore, the interpretation of tracer data can be complex, requiring sophisticated mathematical modeling to derive accurate kinetic parameters. nagoya-u.ac.jp

Academic Relevance and Broad Scope of this compound Applications

The applications of this compound in biochemical research are vast and diverse. It has been instrumental in:

Elucidating Metabolic Pathways: Studies using this compound have been crucial in defining the steps of glycolysis and the pentose phosphate pathway (PPP). nih.govescholarship.org The specific labeling at the C-1 position is particularly useful for assessing PPP activity, as this carbon is the first to be lost as CO₂ in the oxidative branch of the pathway. biologists.comnih.gov

Quantifying Metabolic Flux: By measuring the rate of incorporation of the ¹⁴C label into various metabolic products, researchers can quantify the flux through different pathways. biologists.comportlandpress.com

Investigating Disease States: this compound is widely used to study metabolic alterations in diseases like cancer and diabetes. nagoya-u.ac.jpturkmedstudj.combiomedpress.orgcancernetwork.com For example, it has been used to demonstrate the increased glucose uptake and glycolysis characteristic of many tumors (the Warburg effect). frontiersin.org

Studying Organismal and Tissue-Specific Metabolism: Researchers have used this tracer to investigate glucose metabolism in a variety of organisms and tissues, from bacteria and yeast to plants and animals, including detailed studies in rat adipocytes, sheep, and mouse embryos. nih.govbiologists.comcdnsciencepub.comportlandpress.com

The following tables present a selection of research findings that highlight the utility of this compound in different experimental contexts.

Table 1: Metabolic Fate of D-[1-¹⁴C]Glucose in 3T3-L1 Adipocytes

TreatmentTotal Glucose Incorporation (nmol/mg protein)Incorporation into Glycogen (B147801) (nmol/mg protein)Incorporation into Lipids (nmol/mg protein)
Control1.5 ± 0.20.1 ± 0.020.3 ± 0.04
Insulin (B600854) (100 nM)4.5 ± 0.51.2 ± 0.151.0 ± 0.1
GSPE (140 mg/L)3.0 ± 0.30.5 ± 0.060.8 ± 0.09

Data adapted from Pinent et al. (2005). GSPE refers to grape seed-derived procyanidin (B600670) extract. The data shows that both insulin and GSPE stimulate glucose incorporation into glycogen and lipids in adipocytes, as traced by D-[1-¹⁴C]glucose. acs.org

Table 2: Glucose Metabolism in Post-implantation Mouse Embryos

Embryonic DayGlucose Utilization (pmol/embryo/h)Lactate (B86563) Production (% of utilized glucose)CO₂ from C-1 (% of total CO₂)
6.510.2>90%~25%
7.535.8>90%~25%
8.5120.5>90%~25%

Data adapted from Clough and Whittingham (1983). These findings, obtained using [¹⁴C]glucose, indicate that early mouse embryos exhibit high rates of aerobic glycolysis and that the pentose phosphate pathway is a major oxidative route. biologists.com

Table 3: Glucose Catabolism in Rhodotorula gracilis

PathwayPercentage of Utilized Glucose
Non-oxidative Pentose Phosphate Pathway~80%
Oxidative Pentose Phosphate Pathway~20%
Incorporation into Cell Constituents~80%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1606299 D-Glucopyranose-1-14C CAS No. 4005-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4005-41-8

Molecular Formula

C6H12O6

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+2

InChI Key

GZCGUPFRVQAUEE-IFLZFJRASA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Radiochemical Synthesis and Purity Methodologies for D Glucopyranose 1 14c

Strategies for Carbon-14 (B1195169) Incorporation at the C-1 Position of Glucose

The selective introduction of a Carbon-14 atom at the C-1 position of glucose is a complex process that can be achieved through both chemical and enzymatic routes. Each approach offers distinct advantages in terms of yield, specificity, and scalability.

Chemical Synthesis Routes for Selective Labeling

Chemical synthesis provides a robust and versatile approach for the preparation of D-Glucopyranose-1-14C. A prominent and historically significant method is the cyanohydrin synthesis , also known as the Kiliani-Fischer synthesis. nist.govnih.govnist.gov This method facilitates the extension of an aldose carbon chain by one unit, making it ideal for converting a five-carbon sugar into a six-carbon sugar with the label at the newly formed C-1 position.

The synthesis commences with the reaction of D-arabinose, a five-carbon aldose, with a radiolabeled cyanide source, typically sodium cyanide ([¹⁴C]NaCN). This reaction produces two epimeric cyanohydrins, D-glucononitrile-1-¹⁴C and D-mannononitrile-1-¹⁴C. The ratio of these epimers can be influenced by the reaction conditions. For instance, conducting the reaction in the presence of sodium carbonate can favor the formation of the gluconic epimer. nist.gov

The resulting nitrile mixture is then hydrolyzed to form the corresponding carboxylic acids, D-gluconic acid-1-¹⁴C and D-mannonic acid-1-¹⁴C. These are subsequently converted to their lactones, primarily the γ-lactones. The separation of the desired D-glucono-1,4-lactone-1-¹⁴C from its mannose counterpart is a critical purification step, often achieved through chromatographic techniques. Finally, the purified lactone is reduced to yield this compound. nist.govnih.gov Historically, sodium amalgam was used for this reduction, but catalytic hydrogenation methods have also been employed. nist.gov

Improvements to the classical cyanohydrin synthesis have significantly increased the radiochemical yields from earlier reported values of 5-10% to approximately 50%. nist.govnist.gov

Table 1: Key Stages in the Cyanohydrin Synthesis of this compound

StageReactantsKey IntermediatesProduct
Cyanohydrin FormationD-arabinose, Sodium Cyanide ([¹⁴C]NaCN)D-glucononitrile-1-¹⁴C, D-mannononitrile-1-¹⁴CMixture of epimeric cyanohydrins
HydrolysisEpimeric cyanohydrinsD-gluconic acid-1-¹⁴C, D-mannonic acid-1-¹⁴CMixture of epimeric aldonic acids
Lactonization & SeparationEpimeric aldonic acidsD-glucono-1,4-lactone-1-¹⁴CPurified gluconolactone
ReductionD-glucono-1,4-lactone-1-¹⁴C-This compound

Enzymatic Biosynthesis Pathways for Radiospecificity

Enzymatic methods offer an alternative route to this compound, often characterized by high specificity and milder reaction conditions. One such pathway involves the enzymatic conversion of ¹⁴C-D-glucose into an activated form, which is then processed to yield the desired product.

A specific method describes the conversion of ¹⁴C-D-glucose to uridine (B1682114) diphospho-¹⁴C-D-glucose (UDP-[¹⁴C]glucose). In the presence of the enzyme phosphodiesterase, UDP-[¹⁴C]glucose decomposes into uridine 5'-monophosphate and ¹⁴C-α-D-glucose-1-phosphate. iaea.org The final product, D-glucose-1-phosphate labeled at the C-1 position, can then be isolated from the reaction mixture.

Another enzymatic approach utilizes a sequence of enzymes to specifically cleave and analyze the C-1 position of glucose. While primarily used for analytical purposes, the principles can be applied to synthesis. This involves the action of hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconic dehydrogenase. nih.gov Hexokinase phosphorylates glucose to glucose-6-phosphate. Glucose-6-phosphate dehydrogenase then oxidizes this intermediate to 6-phosphoglucono-δ-lactone, with the C-1 carbon being the site of oxidation. Subsequent hydrolysis and decarboxylation by 6-phosphogluconic dehydrogenase would release the C-1 carbon as ¹⁴CO₂, demonstrating the specificity of enzymatic action at this position. For synthetic purposes, a reversal of these or similar enzymatic steps with a ¹⁴C source would be required.

Radiochemical Purity Assessment Techniques for Research-Grade this compound

Ensuring the radiochemical purity of this compound is paramount for the validity of research findings. A radiochemically pure compound is one in which the entire radioactivity is present in the desired chemical form. A suite of chromatographic techniques is employed to verify purity and identify any potential radioactive contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the radiochemical purity of this compound. d-nb.info This method offers high resolution and sensitivity, allowing for the separation of the target compound from closely related impurities.

The process typically involves injecting the sample onto a specialized column, such as an Aminex HPX-87C column, which is specifically designed for carbohydrate analysis. revvity.com A mobile phase, often as simple as water, is pumped through the column at a controlled temperature (e.g., 80°C) to elute the compounds. revvity.com The identity of the this compound peak is confirmed by comparing its retention time with that of a certified reference standard. d-nb.info

To assess radiochemical purity, the HPLC system is coupled with a radioactivity detector. This allows for the generation of a radiochromatogram, which plots radioactivity against elution time. The percentage of the total radioactivity that elutes at the retention time corresponding to this compound represents the radiochemical purity. vwr.comavantorsciences.com Research-grade this compound typically exhibits a radiochemical purity of ≥98% by HPLC. vwr.comavantorsciences.com

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column Aminex HPX-87C or similar carbohydrate analysis column
Mobile Phase Water
Temperature 80°C
Detection Refractive Index (for mass) and Radioactivity Detector
Purity Specification ≥98%

Thin-Layer Chromatography (TLC) for Contaminant Profiling

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative assessment of purity and for monitoring the progress of synthesis reactions. canadianglycomics.capnas.org In the context of this compound, TLC is effective for profiling potential radiochemical contaminants. universite-paris-saclay.fr

A small aliquot of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). A common solvent system for separating sugars is a mixture of n-butanol, ethanol (B145695), and water. revvity.com As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases.

After development, the plate is analyzed to visualize the separated spots. For radiolabeled compounds, autoradiography is used to detect the location of radioactive spots. universite-paris-saclay.fr The Rƒ value (retention factor), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. By comparing the Rƒ value of the main radioactive spot with that of a pure standard, the identity of this compound can be confirmed. The presence of other radioactive spots indicates the existence of radiochemical impurities. universite-paris-saclay.fr

Gas Chromatography (GC) for Volatile Radiometabolite Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While glucose itself is non-volatile, GC can be employed to analyze its volatile derivatives or metabolites. nih.gov When studying the metabolism of this compound, GC coupled with mass spectrometry (GC-MS) or a radioactivity detector is invaluable for identifying and quantifying radiolabeled metabolites. researchgate.netmdpi.com

For the analysis of non-volatile radiometabolites like phosphorylated sugars or organic acids derived from glucose, a crucial derivatization step is required. nih.gov This process converts the non-volatile compounds into volatile derivatives, most commonly through trimethylsilylation. nih.gov The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a heated column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

The eluting compounds can be detected by a mass spectrometer, which provides structural information, and a radioactivity detector to confirm the presence of the ¹⁴C label. This allows for the comprehensive profiling of how this compound is transformed within a biological system. psu.edu

Determination of Specific Activity in Labeled D-Glucopyranose Preparations

The specific activity of a radiolabeled compound, such as D-Glucopyranose-1-¹⁴C, is a fundamental parameter that defines the amount of radioactivity per unit mass or mole of the substance. It is a critical measure for ensuring the accuracy and reproducibility of experiments in metabolic studies, pathway tracing, and other research applications. revvity.com The theoretical maximum specific activity for a molecule containing a single ¹⁴C atom is approximately 62 millicuries per millimole (mCi/mmol). revvity.com

The determination of specific activity involves two key measurements: the total radioactivity of the sample and the total mass of the compound. The most common technique for quantifying radioactivity is liquid scintillation counting. nih.gov In this method, the sample is mixed with a scintillation cocktail, and the beta particles emitted by the ¹⁴C decay interact with the cocktail to produce flashes of light (scintillations), which are detected and counted by a liquid scintillation counter. The output is typically given in disintegrations per minute (d.p.m.). nih.gov

Accurate determination of the mass or molar quantity of D-glucopyranose is equally crucial. This is often achieved using highly sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is frequently employed not only to quantify the compound but also to ensure its radiochemical purity. hartmann-analytic.de By separating the D-Glucopyranose-1-¹⁴C from any non-labeled glucose and radiochemical impurities, HPLC allows for a precise measurement of the concentration of the specific labeled compound. hartmann-analytic.de The specific activity is then calculated by dividing the measured radioactivity by the quantified amount of the compound.

The general workflow for this determination is outlined in the table below.

Table 1: General Steps for Determining Specific Activity of D-Glucopyranose-1-¹⁴C

Step Description Methodology
1. Purity Assessment Separate the labeled compound from potential chemical and radiochemical impurities. High-Performance Liquid Chromatography (HPLC) is a common method. hartmann-analytic.de
2. Quantification Accurately measure the mass or molar concentration of the purified D-Glucopyranose-1-¹⁴C. HPLC with a concentration detector (e.g., UV, Refractive Index) or other quantitative analytical methods.
3. Radioactivity Measurement Quantify the rate of radioactive decay within the sample. Liquid Scintillation Counting to measure disintegrations per minute (d.p.m.). nih.gov

This process ensures that the specific activity value accurately reflects the radioactivity of the target molecule, which is essential for quantitative tracer studies. nih.govnih.gov

Considerations for Radiochemical Stability and Storage in Research

The radiochemical stability of D-Glucopyranose-1-¹⁴C is a critical factor for its successful use in research, as degradation can lead to the formation of radiochemical impurities and compromise experimental results. iaea.org The primary cause of decomposition is autoradiolysis, a process where the beta particles emitted during the radioactive decay of ¹⁴C interact with the compound itself or the surrounding solvent molecules. almacgroup.com This process can generate highly reactive species, such as free radicals and hydroxyl radicals, which then attack the D-glucopyranose molecule, leading to its breakdown. iaea.orgalmacgroup.com

Several factors significantly influence the stability of ¹⁴C-labeled compounds. The chemical structure itself plays a role, as does the position of the ¹⁴C atom within the molecule. almacgroup.com Environmental conditions are paramount, and careful management of storage is necessary to minimize the rate of decomposition. iaea.orgalmacgroup.com Key considerations include:

Specific Activity: Compounds with higher specific activity have a greater concentration of radioactive atoms, leading to a more intense internal radiation dose and thus a faster rate of autoradiolysis. almacgroup.com

Temperature: Increased temperature accelerates chemical reactions, including degradation pathways. almacgroup.com Therefore, storing D-Glucopyranose-1-¹⁴C at low temperatures is standard practice. Recommendations often include storage at -20°C. hartmann-analytic.de

Storage Form and Solvent: D-Glucopyranose-1-¹⁴C can be stored as a dry solid or in solution. When stored in solution, the solvent can help to disperse the energy from beta particles, a process known as the "dilution effect." However, the choice of solvent is critical, as it can also participate in radiolysis. iaea.org Ethanol-water solutions are commonly used, as ethanol can act as a scavenger for free radicals. hartmann-analytic.deiaea.org The decomposition products can differ depending on the solvent system used. iaea.org

Presence of Oxygen and Light: Exposure to air (oxygen) and light should be minimized, as they can promote the formation of radicals and accelerate degradation. almacgroup.com Storing compounds in tightly sealed, light-protected containers is advisable. lookchem.comchemos.de

Regular monitoring of the radiochemical purity of stored compounds is essential, especially for long-term projects or when using older batches of the radiochemical, to ensure the integrity of the research data. almacgroup.com

Table 2: Factors Affecting Stability and Recommended Storage for D-Glucopyranose-1-¹⁴C

Factor Influence on Stability Recommendation
Temperature Higher temperatures increase the rate of chemical degradation. almacgroup.com Store at low temperatures, such as -20°C. hartmann-analytic.de Keep in a cool place. lookchem.com
Specific Activity High specific activity increases the rate of autoradiolysis. almacgroup.com Be aware that higher activity preparations may have a shorter shelf-life. Consider diluting with unlabeled compound if lower specific activity is acceptable.
Light Exposure to light, especially UV, can induce decomposition. almacgroup.com Store in amber vials or in the dark to protect from light.
Oxygen The presence of oxygen can promote oxidative degradation. almacgroup.com Store in tightly sealed containers. lookchem.com Purging with an inert gas (e.g., argon or nitrogen) can be beneficial.
Solvent The solvent can influence decomposition pathways and stability. iaea.org Use purified solvents. Ethanol:water mixtures are common, as ethanol acts as a radical scavenger. hartmann-analytic.deiaea.org

| Physical Form | Can be stored as a solid or in solution. | For long-term storage, storage as a dry, crystalline solid at low temperature is often preferred. If in solution, ensure the solvent is appropriate. iaea.org |

Advanced Methodologies for Tracing D Glucopyranose 1 14c Metabolism

Experimental Design for In Vitro Metabolic Flux Studies

In vitro systems provide controlled environments to dissect cellular and subcellular metabolic processes. The experimental design for metabolic flux studies using D-Glucopyranose-1-14C is tailored to the specific biological question, ranging from glucose uptake in cultured cells to the kinetic analysis of isolated enzymes.

Cell culture models are fundamental for studying the direct cellular handling of glucose. In these systems, cells are incubated with media containing this compound for a defined period. Subsequent analysis quantifies the incorporation of the 14C label into various metabolic products, providing a direct measure of glucose uptake and its subsequent metabolic fate. revvity.comnih.gov

A primary application is measuring the rate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The release of 14CO2 from this compound is a specific indicator of the oxidative branch of the PPP, as the C-1 carbon is selectively cleaved in this pathway. nih.govphysiology.org In contrast, the carbon skeleton's entry into glycolysis and the TCA cycle can be traced by measuring radioactivity in metabolites like lactate (B86563) and pyruvate (B1213749), or in macromolecules such as lipids and proteins. revvity.com

For instance, studies using Caco-2/TC7 cells, a model for human intestinal enterocytes, have tracked the uptake of 14C-labeled D-Glucose over time to characterize transport mechanisms. researchgate.net Similarly, research on regenerating spheroplasts of Candida albicans measured the distribution of the 14C label from glucose into expired CO2 and various cellular components. nih.gov

Metabolic Fate of [14C]Glucose in Different In Vitro Cell Systems
Cell SystemMetabolic ProductPercentage of UptakeReference Study Finding
Candida albicans SpheroplastsExpired CO2~55%Indicates significant respiratory activity. nih.gov
Candida albicans SpheroplastsIncorporated into Cellular Material~20%Represents anabolic use of glucose. nih.gov
Candida albicans SpheroplastsExcreted as Other Metabolites~25%Shows conversion to other small molecules released from the cell. nih.gov

To understand the role of specific cellular compartments in glucose metabolism, researchers utilize isolated organelles. nih.gov Following incubation of intact cells with this compound, subcellular fractionation techniques, such as differential centrifugation, are employed to separate organelles like mitochondria, nuclei, and the cytoplasm. nih.gov

By measuring the radioactivity within each fraction, it is possible to determine the location of specific metabolic activities. For example, detecting 14C-labeled pyruvate or TCA cycle intermediates in the mitochondrial fraction provides insight into mitochondrial glucose oxidation. nih.gov This approach is crucial for investigating how metabolic pathways are compartmentalized and regulated within the cell. nih.govnih.gov The successful fractionation of cells into cytoplasmic and organelle fractions allows for compartment-specific analysis of metabolites derived from the radiolabeled glucose. nih.gov

Tissue slices and perfused organ systems offer a model with preserved cellular architecture and interactions, representing an intermediate complexity between cell culture and in vivo studies. nih.gov These ex vivo models are valuable for studying the integrated metabolism of a specific organ.

In a typical tissue slice experiment, thin sections of an organ, such as the liver, brain, or lung, are incubated in a buffer containing this compound. nih.govroyalsocietypublishing.org The production of 14CO2 and the incorporation of 14C into tissue-specific compounds (e.g., glycogen (B147801) in the liver, neurotransmitters in the brain) are then measured. For example, studies with rat brain slices using uniformly labeled 14C-glucose have quantified its conversion into various metabolic products. royalsocietypublishing.org

Distribution of 14C from Labeled Glucose in Rat Brain Slices (60 min incubation)
MetaboliteApproximate % of Metabolized GlucoseMetabolic Significance
Lactic Acid~60%Indicates high glycolytic activity. royalsocietypublishing.org
CO2~20%Represents glucose oxidation via the TCA cycle. royalsocietypublishing.org
Glutamic Acid~9%Shows flux into amino acid synthesis pathways. royalsocietypublishing.org
Aspartic Acid~2.4%Demonstrates another route for carbon into amino acid pools. royalsocietypublishing.org
γ-aminobutyric acid (GABA)~3%Highlights synthesis of neurotransmitters from glucose. royalsocietypublishing.org
Alanine~1.5%Represents another link between glucose metabolism and amino acid synthesis. royalsocietypublishing.org

Perfused organ systems, such as an isolated perfused heart, allow for the delivery of this compound via the vasculature, closely mimicking physiological conditions. This enables the study of glucose uptake, metabolism, and the influence of hormones or drugs in a dynamic and controlled setting.

A specific enzymatic method has been developed to determine the precise amount of 1-14C-glucose in a sample by using a cocktail of enzymes, including hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconic dehydrogenase, to quantitatively cleave the C-1 position as CO2. nih.gov This allows for the calculation of true 1-14C-glucose activity by subtracting the radioactivity remaining after the enzymatic treatment from the total initial radioactivity. nih.gov This technique is highly specific and essential for accurate kinetic analysis, as it eliminates confounding signals from labeled metabolites or from 14C that has been recycled to other positions in the glucose molecule. nih.gov

Ex Vivo and In Vivo Animal Model Applications in Basic Research

Animal models are indispensable for understanding how glucose metabolism is regulated at the whole-organism level in physiological and pathological states. nih.govnih.goviiarjournals.org this compound is used in these models to trace glucose distribution and utilization in a living system.

To determine the fate of glucose throughout the body, this compound is administered to an animal model, typically a rodent. nih.gov At various time points after administration, the distribution of the radiotracer is assessed. A powerful technique for this is Quantitative Whole-Body Autoradiography (QWBA). nih.govacs.org

In QWBA, the animal is euthanized and cryo-sectioned into thin whole-body slices. These slices are then exposed to a radiation-sensitive film or detector, creating a detailed image that shows the concentration of 14C in every tissue and organ. nih.gov This method provides comprehensive, quantitative data on where glucose and its metabolites accumulate. Tissues with high metabolic rates, such as the brain, heart, and tumors, typically show high uptake of the 14C label. pharmacylibrary.com QWBA is considered a preferred method by regulatory agencies for non-clinical tissue distribution studies of 14C-labeled compounds. nih.govacs.org

Typical Distribution Pattern of 14C-Glucose in Rodent Models
Organ/TissueRelative 14C AccumulationPhysiological Rationale
BrainHighObligatory glucose user for energy. pharmacylibrary.com
HeartHighHigh energy demand for continuous contraction. nih.gov
KidneysHighActive transport and metabolic processes; route of excretion. nih.gov
LiverModerate to HighCentral role in glucose metabolism, including glycolysis, glycogenesis, and the PPP.
Skeletal MuscleVariable (High with exercise/insulin)Major site of glucose uptake and storage, particularly post-prandially or during activity. nih.gov
Adipose TissueLow to ModerateGlucose is a precursor for fatty acid and glycerol (B35011) synthesis.
BloodHigh initially, then decreasesRepresents the transport pool of glucose being distributed to tissues. nih.gov

Organ-Specific Glucose Metabolic Fate Determination

Determining how different organs utilize glucose is crucial for understanding systemic metabolism in health and disease. This compound, or more commonly its analog 2-deoxy-D-[1-14C]glucose, serves as a powerful tool for quantifying organ-specific glucose uptake. researchgate.netresearchgate.net This analog is transported into cells and phosphorylated, but not further metabolized, effectively trapping it within the cell and allowing for the measurement of glucose uptake rates in individual organs. researchgate.netresearchgate.netrevvity.com

Methodologies for these studies often involve a bolus injection of the radiolabeled glucose analog into a living organism. researchgate.netresearchgate.net After a specific period, tissues from various organs are collected and analyzed for the accumulation of the radiolabeled compound. researchgate.netresearchgate.net This technique has been instrumental in studying conditions like insulin (B600854) resistance, where glucose metabolism is impaired. researchgate.netresearchgate.net

Research findings have highlighted significant differences in glucose uptake among various organs. For instance, in mice, brown fat and the heart have been shown to have the highest concentrations of glucose uptake, followed by the brain, kidneys, and skeletal muscle. escholarship.org Studies have also revealed that factors such as sex and diet can independently influence differential glucose uptake in organs like brown fat, skeletal muscle, liver, and heart. escholarship.org

The following table summarizes findings on the underestimation of glucose uptake when the incorporation of 2-deoxy-D-[1-14C]glucose into glycogen is not accounted for in specific tissues under hyperinsulinemic conditions. nih.gov

TissueUnderestimation of Glucose Uptake (%)
Rectus abdominis muscle29
Heart7

This table illustrates the percentage by which glucose uptake is underestimated in specific tissues if the incorporation of the radiotracer into glycogen is overlooked.

Subcellular Localization and Compartmentation of Labeled Metabolites

Understanding the metabolic fate of glucose requires not only identifying the resulting metabolites but also their location within the cell. The compartmentalization of metabolic pathways within organelles is a fundamental principle of cellular metabolism. nih.gov Isotope tracing with compounds like this compound, coupled with subcellular fractionation techniques, allows researchers to probe these compartmentalized processes. nih.govbiorxiv.org

Advanced techniques such as high-resolution microautoradiography have been developed to visualize the distribution of radiolabeled compounds at a subcellular level. nih.govnih.gov This method allows for the precise localization of the tracer within different cell types and even within specific cellular structures, providing direct evidence of metabolic compartmentation. nih.govnih.gov For example, studies using [14C]2-deoxyglucose have provided in vivo evidence of the compartmentation of glucose uptake and metabolism in neurons and astrocytes. nih.gov

Research has also uncovered the unexpected finding of intracellular glucose compartmentation in astrocytes and likely in neurons. nih.gov This suggests the existence of a smaller, metabolically active pool of glucose that is readily accessible to hexokinase and a larger, less accessible storage pool. nih.gov Such discoveries highlight the complexity of intracellular glucose metabolism and the importance of studying it at a subcellular level.

Plant Biochemistry Research Methodologies

This compound has been an invaluable tool in unraveling the complexities of carbon metabolism in plants, from the initial fixation of carbon dioxide to its allocation and use throughout the plant.

The pioneering work of Melvin Calvin, which utilized radioactive 14C, was fundamental in elucidating the pathway of carbon during photosynthesis. cutm.ac.in These studies, often conducted with green algae, revealed that the first stable product of CO2 fixation is a three-carbon compound, 3-phosphoglyceric acid. cutm.ac.in This discovery was a critical step in mapping out the entire biosynthetic pathway, now known as the Calvin cycle, which describes how plants convert carbon dioxide into glucose. cutm.ac.in Experiments have shown that in the absence of CO2 but in the presence of light, the precursors for carbon fixation are generated, and when 14CO2 is introduced in the dark, it is briefly converted to [14C]glucose until the light-generated substrates are depleted. quizlet.com

Once synthesized in the leaves, glucose and other sugars are transported to other parts of the plant to support growth and metabolism or are stored for later use. This compound allows researchers to trace this movement, known as translocation. By applying the labeled glucose to a source leaf, scientists can track its path to sink tissues such as roots, fruits, and developing leaves.

Plants release a significant portion of their photosynthetically fixed carbon into the soil through their roots, a process known as root exudation. nih.govresearchgate.net These exudates, which include sugars like glucose, are a primary source of energy for the vast and diverse microbial communities in the rhizosphere, the soil region immediately surrounding the roots. nih.govresearchgate.net

Using this compound, researchers can quantify the amount of carbon exuded by roots and track its incorporation into the microbial biomass and soil organic matter. nih.gov Studies have shown that the composition and quantity of root exudates change with the plant's developmental stage. researchgate.net For example, the secretion of sugars and sugar alcohols tends to be higher in the early stages of development, while the release of amino acids and phenolics increases over time. researchgate.net This dynamic process of carbon release influences the structure and function of the rhizosphere microbiome. nih.govnih.gov

Microbial Metabolism and Fermentation Studies

The metabolism of glucose is a central process in most microorganisms, and this compound has been extensively used to study the intricate details of these pathways, particularly in fermentation. Fermentation is a metabolic process that produces chemical changes in organic substrates through the action of enzymes. In biochemistry, it is narrowly defined as the extraction of energy from carbohydrates in the absence of oxygen.

By providing [14C]glucose as a substrate, researchers can trace the distribution of the carbon-14 (B1195169) label into various fermentation end-products, such as organic acids, alcohols, and carbon dioxide. vt.edunih.gov This allows for the precise mapping of metabolic pathways and the identification of key enzymatic steps. For instance, studies on lactic acid bacteria have used glucose-1-C14 to differentiate between homofermentative and heterofermentative pathways based on the labeling pattern of the products. nih.gov

The following table shows the distribution of 14C from fermented, uniformly labeled glucose in in vitro rumen fluid from two different trials, highlighting the variability in microbial fermentation. vt.edu

FractionTrial I (% of 14C Recovered)Trial II (% of 14C Recovered)
Protein-particulate29.014.5
Carbon dioxide15.614.3
Ether extract10.523.5

This table presents the percentage of recovered Carbon-14 in different fractions after the in vitro fermentation of labeled glucose by bovine rumen microorganisms, demonstrating the diverse metabolic fates of glucose in a complex microbial community.

These studies are not only fundamental to understanding microbial physiology but also have practical applications in industrial microbiology, such as optimizing the production of biofuels and other commercially valuable compounds. okstate.eduokstate.edu

Elucidation of Carbon Flow in Bacterial Glycolytic Pathways

The use of D-glucopyranose labeled at the C1 position with Carbon-14 (this compound) is a cornerstone technique for dissecting the intricate network of bacterial glycolytic pathways. By tracing the fate of the 14C label, researchers can quantify the flux of carbon through various metabolic routes, providing critical insights into bacterial physiology and adaptation. Bacteria have evolved several pathways for glucose catabolism, primarily the Embden-Meyerhof-Parnas (EMP) pathway, the Pentose Phosphate Pathway (PPP), and the Entner-Doudoroff (ED) pathway. bccampus.canih.gov The initial position of the isotopic label on the glucose molecule is paramount, as its subsequent location in metabolic intermediates and end-products reveals the operative pathway.

When this compound is metabolized via the EMP pathway, the 14C label is ultimately found in the carboxyl group of pyruvate. study.com Subsequent decarboxylation of pyruvate, for instance, to acetyl-CoA, would release this labeled carbon as 14CO2. cambridge.org This release of radiolabeled carbon dioxide is a key measurable outcome. In contrast, the PPP, also known as the hexose (B10828440) monophosphate shunt, involves the oxidative decarboxylation of glucose-6-phosphate. nih.govlumenlearning.com When this compound enters this pathway, the C1 carbon is released as 14CO2 in the initial steps. nih.gov Therefore, the differential rate of 14CO2 evolution from glucose labeled at C1 versus other positions (e.g., C6) allows for the quantification of the relative flux through the EMP pathway versus the PPP.

Studies in various bacteria, including Pseudomonas putida, have utilized 13C-labeled substrates (a stable isotope alternative to 14C) to demonstrate how carbon from different sources is partitioned. nih.gov For example, when grown on a mixture of glucose and aromatic compounds, sugar-derived carbons preferentially flow through the upper glycolytic and pentose phosphate pathways. nih.gov The measurement of 14CO2 evolution from specifically labeled glucose provides a dynamic and sensitive index of bacterial metabolic activity and pathway selection in response to environmental conditions. rsna.org

Table 1: Fate of 14C from this compound in Major Bacterial Glycolytic Pathways

Pathway Key Intermediate/Reaction Fate of 14C from C1 of Glucose
Embden-Meyerhof-Parnas (EMP) Pyruvate formation Label appears on the carboxyl carbon of pyruvate.
Pentose Phosphate Pathway (PPP) 6-phosphogluconate dehydrogenase Released as 14CO2.

| Entner-Doudoroff (ED) | KDPG aldolase (B8822740) | Label appears on the carboxyl carbon of one of the resulting pyruvate molecules. |

Fungal Carbon Source Utilization and Biotransformation

Radiolabeled this compound serves as a powerful tracer to investigate how fungi utilize carbon sources and biotransform them into a diverse array of cellular components. Fungi exhibit remarkable metabolic versatility, capable of assimilating various sugars and converting them into structural polymers, storage compounds, and secondary metabolites. mdpi.comnih.gov By introducing [14C]glucose into fungal cultures, scientists can follow the incorporation of the label over time, painting a detailed picture of metabolic flux. microbiologyresearch.org

Kinetic studies using [14C]glucose in fungi like Zygorhynchus moelleri have identified the rapid labeling of numerous compounds. Within minutes of incubation, the 14C appears in sugar phosphates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate), amino acids (e.g., glutamate, alanine), organic acids (e.g., malic acid, citric acid), and nucleotides. microbiologyresearch.org This demonstrates the rapid channeling of glucose carbon through glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways.

The choice of carbon source can significantly influence fungal metabolism and the structure of synthesized macromolecules. In the medicinal fungus Inonotus obliquus, the type of sugar provided (e.g., glucose, fructose, lactose) affects not only the yield of mycelial polysaccharides but also their structural characteristics, such as molecular weight and monosaccharide composition. jmb.or.kr Research on Candida albicans spheroplasts regenerating in the presence of [14C]glucose showed that a significant portion of the assimilated carbon is incorporated into cell wall components like β(1→3)-glucan and chitin. microbiologyresearch.org Furthermore, these regenerating spheroplasts were observed to excrete 14C-labeled carbohydrates, primarily composed of mannose, into the medium. microbiologyresearch.org This highlights the dynamic process of cell wall synthesis and remodeling. The use of this compound allows for precise tracking of how carbon is allocated between respiration (measured as 14CO2 release) and incorporation into cellular biomass and excreted metabolites. microbiologyresearch.org

Table 2: Distribution of 14C from [14C]Glucose in Candida albicans After 6 Hours

Fraction Percentage of Glucose Uptake (Yeast Cells) Percentage of Glucose Uptake (Spheroplasts)
CO2 (Respiration) 65% 55%
Incorporated into Cells 30% 20%
Excreted Metabolites Not specified 25%

Data sourced from studies on Candida albicans metabolism. microbiologyresearch.org

Assessment of Microbial Carbon Use Efficiency

Microbial Carbon Use Efficiency (CUE) is a critical parameter in ecosystem science, defining the proportion of consumed carbon that is allocated to microbial growth versus that which is lost through respiration. escholarship.orgthuenen.de It is a key determinant of carbon sequestration in soils. This compound is a frequently used tool for empirically measuring CUE. The method involves adding a known amount of [14C]glucose to a microbial community (e.g., in a soil sample) and tracing the label into two main pools: 14CO2 respired by the microbes and the 14C incorporated into the microbial biomass. nih.gov

CUE is calculated using the formula: CUE = 14Cbiomass / (14Cbiomass + 14CCO2)

This approach provides a direct measure of how efficiently the microbial community utilizes a labile carbon source. nih.govnih.gov Studies have shown that CUE is not a fixed value but varies depending on numerous factors, including substrate availability, nutrient stoichiometry, and environmental conditions like soil clay content. researchgate.netresearchgate.net For instance, research has demonstrated that in soils with higher clay content, which can limit substrate availability through adsorption, microorganisms may exhibit a higher CUE to cope with reduced carbon access. researchgate.net

Short-term incubation experiments using 14C-labeled glucose have revealed the rapid dynamics of carbon allocation. In one study, an hour after adding [14C]glucose to soil, the mineralization (conversion to 14CO2) accounted for about 7.8% of the glucose absorbed by microorganisms. verdeterreprod.fr After three days, this value increased to 28%, indicating a shift in carbon allocation over time. verdeterreprod.fr These tracer experiments are essential for parameterizing and validating microbial models that aim to predict carbon cycling and storage in ecosystems under changing environmental conditions. escholarship.org A meta-analysis of global data has shown that the average microbial CUE determined using the 13C or 14C-substrate approach is approximately 0.59. nih.gov

Table 3: Microbial Utilization of 14C-Glucose in Unplanted Soil

Time After Addition 14CO2 Mineralization (% of absorbed glucose) 14C in Microbial Biomass (fumigation-extractable, % of absorbed glucose)
1 Hour 7.8% ~25%
3 Days 28% ~25%

Data adapted from short-term utilization studies. verdeterreprod.fr

Isotope Effect Studies in Enzymatic Reaction Mechanisms

The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for probing the transition states and mechanisms of enzyme-catalyzed reactions. nih.govnih.gov Using this compound allows for the measurement of a primary 14C KIE when the C1-H bond or other bonds to the C1 carbon are broken or formed in the rate-limiting step of a reaction. researchgate.net

KIEs are measured by comparing the reaction rate of the substrate containing the heavy isotope (14C) with that of the normal substrate (12C). The internal competition method is often used for precise measurements, where a mixture of labeled and unlabeled substrate is used, and the isotopic ratio in the product is analyzed as the reaction proceeds. nih.gov

For example, primary 14C KIEs have been measured for the hydrolysis of α-D-glucopyranosyl fluoride, a glucose analog, by enzymes like α-D-glucosidase and glucoamylase. researchgate.net The magnitude of the observed KIE provides detailed information about the geometry and bonding environment of the C1 carbon in the transition state. A significant KIE suggests that bonding to the isotopic carbon has been altered in the transition state, which is characteristic of bond cleavage. The value of the KIE can help distinguish between different proposed mechanisms, such as those involving an oxocarbenium ion intermediate. researchgate.net

Studies on enzyme systems from Propionibacterium using [1-14C]glucose have been instrumental in understanding complex fermentation pathways. nih.govcapes.gov.br The distribution of the 14C label in the various fermentation products (propionate, succinate, acetate) indicated that the metabolism involved more than just the standard EMP pathway, pointing to the simultaneous occurrence of other cleavage and randomization mechanisms. capes.gov.br Specifically, the higher radioactivity in the CO2 formed from [1-14C]glucose compared to [6-14C]glucose was a key piece of evidence suggesting a pathway that preferentially decarboxylates the C1 position. capes.gov.br These isotope effect studies provide a level of mechanistic detail that is often unattainable through other biochemical methods.

Analytical Techniques for Quantifying D Glucopyranose 1 14c and Its Metabolites

Liquid Scintillation Counting (LSC) for Radioactivity Quantitation

Liquid Scintillation Counting (LSC) is the benchmark method for measuring the beta-emitting radioactivity of carbon-14 (B1195169) (¹⁴C). sfu.capsu.edu The principle involves dissolving the ¹⁴C-labeled sample in a liquid scintillation cocktail. The energy from the β-particles emitted by ¹⁴C is transferred to a solvent and then to a fluor (or scintillator), which emits photons of light. psu.eduub.edu These light flashes are detected by photomultiplier tubes (PMTs) and converted into electrical pulses, which are then counted. The number of counts per minute (CPM) is proportional to the amount of radioactivity in the sample. revvity.com

Sample Preparation Protocols and Quenching Correction

Proper sample preparation is crucial for obtaining accurate LSC results and ensuring that the sample is homogeneously mixed with the scintillation cocktail. psu.edu For biological samples containing D-Glucopyranose-1-¹⁴C and its metabolites, various protocols are employed depending on the sample type, such as blood, plasma, urine, or tissue homogenates. revvity.com

Direct Mixing: Some aqueous samples, like urine, can be directly mixed with specialized scintillation cocktails such as Ultima Gold™, which can accommodate a certain volume of water. revvity.commednexus.org However, sample volume may need to be limited to avoid phase separation and color quenching. revvity.com

Solubilization: Tissues, blood, and other complex biological materials often require solubilization prior to the addition of the scintillation cocktail. revvity.comj-ram.org Strong organic bases or tissue solubilizers are used to digest the sample and create a clear, homogeneous solution. For instance, a mixture of Soluene-350 and isopropyl alcohol can be used to solubilize blood samples. j-ram.org

Decolorization: Colored samples, such as blood or certain tissue homogenates, can absorb the scintillation light, a phenomenon known as color quenching. psu.edu Treatment with agents like hydrogen peroxide is a common step to decolorize these samples and reduce this interference. j-ram.org

Quenching is a significant challenge in LSC, as it reduces the efficiency of energy transfer and light emission, leading to an underestimation of the actual radioactivity (disintegrations per minute, DPM). psu.edurevvity.com Quenching can be of two types:

Chemical Quenching: Caused by substances in the sample that interfere with the energy transfer process. psu.edu

Color Quenching: Occurs when colored components in the sample absorb the emitted photons before they reach the PMTs. psu.edu

Quenching correction is therefore essential. This is typically achieved by constructing a quench curve, which relates the counting efficiency to a quench indicating parameter (QIP). sfu.carevvity.com The instrument measures the QIP for an unknown sample, and the corresponding counting efficiency is determined from the quench curve, allowing for the conversion of the measured CPM to the absolute DPM. revvity.com

Chromatographic Separation of Radiolabeled Metabolites

Following administration, D-Glucopyranose-1-¹⁴C is metabolized into various compounds. To study these metabolic pathways, it is essential to separate the parent compound from its radiolabeled metabolites. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the different physicochemical properties of the metabolites.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of radiolabeled metabolites in complex biological mixtures like plasma, urine, and tissue extracts. nih.govdeepdyve.com In this method, the sample extract is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of D-Glucopyranose-1-¹⁴C and its metabolites, reversed-phase HPLC is commonly used, often with a C18 column. nih.gov A gradient elution, where the composition of the mobile phase (e.g., acetonitrile (B52724) and water) is changed over time, is typically employed to effectively separate compounds with a wide range of polarities. nih.gov

The effluent from the HPLC column is passed through one or more detectors. A standard UV detector can identify unlabeled standard compounds, while a radioactivity detector (such as an online β-RAM detector) measures the ¹⁴C in the eluting fractions. researchgate.netnih.gov By comparing the retention times of the radioactive peaks with those of known standards, metabolites can be tentatively identified. acs.org Fractions can also be collected for further analysis by LSC to quantify the radioactivity in each separated peak or for structural elucidation by mass spectrometry (MS). acs.orgnih.gov

Table 2: Representative HPLC Gradients for Metabolite Separation

Method Time (minutes) Mobile Phase A Mobile Phase B Flow Rate (mL/min) Application
Method 1 nih.gov 0-5 95% Water 5% Acetonitrile 1.5 Initial separation of polar metabolites.
5-10 Gradient to 90% Water Gradient to 10% Acetonitrile 1.5 Elution of moderately polar compounds.
10-16 90% Water 10% Acetonitrile 1.5 Isocratic hold.
16-22 Gradient to 60% Water Gradient to 40% Acetonitrile 1.5 Elution of less polar metabolites.
Method 2 uwa.edu.au 0-25 Gradient from 95% Water (0.1% Formic Acid) Gradient from 5% Acetonitrile 1.0 Separation of acidic metabolites from plant extracts.

Thin-Layer Chromatography (TLC) for Screening and Purity Checks

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for screening purposes and to check the radiochemical purity of D-Glucopyranose-1-¹⁴C before its use in experiments. iaea.orgresearchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. researchgate.netresearchgate.net The plate is then placed in a developing chamber with a suitable solvent system, which moves up the plate by capillary action, separating the components based on their differential adsorption and solubility.

After development, the distribution of radioactivity on the TLC plate is analyzed using a radio-TLC scanner or by scraping the adsorbent from different sections of the plate and measuring the radioactivity in each section by LSC. acs.orgacs.org The radiochemical purity is determined by calculating the percentage of radioactivity found in the spot corresponding to the parent compound versus the total radioactivity on the plate. google.com While effective for detecting radiolabeled impurities, a limitation of radio-TLC is its inability to detect non-radioactive chemical impurities. researchgate.net

Ion-Exchange Chromatography for Charged Metabolites

Metabolism of glucose can lead to the formation of charged (ionic) species, such as sugar phosphates (e.g., glucose-6-phosphate) and organic acids. deepdyve.comiaea.org Ion-exchange chromatography is the ideal technique for separating these charged metabolites. oup.comnih.gov This method utilizes a stationary phase that has charged functional groups.

In anion-exchange chromatography, a positively charged stationary phase is used to retain negatively charged metabolites. deepdyve.com The separation is achieved by eluting the column with a buffer of increasing ionic strength or changing pH. ahajournals.org Compounds with a lower net negative charge will elute earlier, while more highly charged compounds will be retained more strongly and elute later. This technique has been successfully used to separate ¹⁴C-labeled sugars and their phosphorylated derivatives in extracts from various tissues. nih.govnih.govresearchgate.net

Autoradiography and Imaging Techniques for Spatial Distribution

Autoradiography techniques are pivotal for visualizing the distribution of radiolabeled compounds within tissues and cells. These methods provide spatial context to metabolic studies, revealing where D-Glucopyranose-1-14C and its metabolites accumulate.

Phosphor Imaging for Quantitative Autoradiography

Phosphor imaging has largely replaced traditional X-ray film for quantitative autoradiography due to its superior sensitivity and wider dynamic range. nih.govoup.comresearchgate.net This technique utilizes imaging plates coated with photostimulable phosphor crystals. researchgate.net When a tissue section containing a ¹⁴C-labeled compound is placed on the plate, the beta particles emitted by the ¹⁴C excite the phosphor crystals, which store this energy. researchgate.net A laser scanner then stimulates the plate, causing it to release the stored energy as light, which is detected by a photomultiplier tube to create a digital image. researchgate.net

The intensity of the light is directly proportional to the amount of radioactivity in the tissue, allowing for accurate quantification. nih.gov Quantitative whole-body autoradiography (QWBA) is a common application where thin sections of an entire animal are exposed to phosphor imaging plates to determine the distribution of a radiolabeled compound across all tissues and organs. researchgate.netpubcompare.ai In such studies, [¹⁴C]glucose standards of known concentrations are often included to create a calibration curve for the precise quantification of the radiolabeled substance in different tissues. pubcompare.ai

Key Features of Phosphor Imaging:

FeatureDescription
High Sensitivity Approximately 100 times more sensitive than X-ray film, allowing for shorter exposure times. nih.gov
Wide Dynamic Range Can accurately quantify radioactivity over a range of 10¹ to 10⁵ dpm (disintegrations per minute). nih.gov
Linearity Provides an excellent linear relationship between the detected signal and the radioactivity concentration. nih.gov
Reusability Imaging plates can be erased and reused multiple times. walterstumpf.com

Microautoradiography for Cellular and Subcellular Localization

For a higher level of spatial resolution, microautoradiography is employed to localize D-Glucopyranose-1-¹⁴C and its metabolites at the cellular and even subcellular level. researchgate.netwalterstumpf.com This technique involves coating a histological section of a tissue with a nuclear emulsion. The beta particles from the ¹⁴C interact with the silver halide crystals in the emulsion directly above the location of the radiolabeled compound. During the development process, these exposed crystals are reduced to visible silver grains.

By examining the tissue under a microscope, the distribution of these silver grains can be correlated with specific cellular structures. walterstumpf.com This method is invaluable for determining which cell types within a heterogeneous tissue are actively taking up glucose. For instance, studies have combined microautoradiography with immunohistochemistry to differentiate glucose uptake in various cell types within the brain. nih.gov While powerful, microautoradiography can be time-consuming due to the long exposure times required, which can range from weeks to months. walterstumpf.com The resolution of microautoradiography is significantly higher than that of whole-body autoradiography, providing detailed insights into cellular metabolism. walterstumpf.comasm.org

Radiometric Respirometry for Carbon Dioxide Evolution Analysis

Radiometric respirometry is a dynamic technique used to measure the rate of substrate oxidation by quantifying the production of radiolabeled carbon dioxide (¹⁴CO₂). When studying the metabolism of D-Glucopyranose-1-¹⁴C, this method specifically tracks the decarboxylation of the C1 position, which is a key step in the pentose (B10789219) phosphate (B84403) pathway (PPP).

The technique typically involves incubating a biological sample (e.g., tissue slices, cultured cells) with D-Glucopyranose-1-¹⁴C in a sealed flask. ashs.org The respired ¹⁴CO₂ is trapped in an alkaline solution, such as potassium hydroxide (B78521) or ethanolamine, which is then analyzed for its radioactivity using liquid scintillation counting. nih.govashs.org By measuring the rate of ¹⁴CO₂ evolution, researchers can directly assess the activity of the PPP.

A study on apple tissues utilized a multiple-unit radiometric respirometer to measure the metabolism of various ¹⁴C-labeled substrates, including glucose-1-¹⁴C. ashs.org This allowed for the periodic monitoring of respired ¹⁴CO₂. ashs.org

Research Findings from Radiometric Respirometry of D-Glucopyranose-1-¹⁴C:

Biological SystemKey FindingReference
Apple TissueRespiration and metabolism of glucose-1-¹⁴C were influenced by calcium and nitrogen levels. ashs.org
Human Breast CarcinomaThe rate of ¹⁴CO₂ production from [1-¹⁴C]glucose increased with the aggressiveness of the tumor, indicating a heightened PPP activity in more advanced cancer stages.

This technique provides crucial information about the catabolic fate of glucose and how different metabolic pathways are utilized under various physiological and pathological conditions. The ratio of ¹⁴CO₂ produced from [1-¹⁴C]glucose versus other positions, such as [6-¹⁴C]glucose, can be used to estimate the relative fluxes through the PPP and glycolysis.

Integration with Mass Spectrometry (MS) for Structural Elucidation of Labeled Products

Mass spectrometry is an indispensable tool for identifying and structurally characterizing the metabolites of D-Glucopyranose-1-¹⁴C. au.dk MS measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of their elemental composition and structure.

For the analysis of glucose and its metabolites, which are often non-volatile, derivatization is typically required before analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This process makes the molecules more volatile and thermally stable. The resulting mass spectra contain specific fragmentation patterns that can be used to identify the structure of the metabolites.

Modern MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide even greater specificity and structural information. mdpi.com HRMS allows for the determination of the exact elemental composition of a metabolite, while MS/MS involves fragmenting a specific parent ion and analyzing its daughter ions to elucidate its structure. mdpi.com These techniques are powerful for identifying unknown metabolites in complex biological mixtures. au.dk

Advanced Hyphenated Techniques in Radiotracer Analysis (e.g., Radio-HPLC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures of metabolites. Radio-High-Performance Liquid Chromatography-Mass Spectrometry (Radio-HPLC-MS) is a prime example of such a technique used in the study of D-Glucopyranose-1-¹⁴C metabolism. nih.gov

This method integrates three components:

High-Performance Liquid Chromatography (HPLC): Separates the various metabolites in a sample based on their physicochemical properties. measurlabs.com

Radiodetector: An in-line flow scintillation detector measures the radioactivity of the eluting compounds, allowing for the quantification of the ¹⁴C-labeled metabolites.

Mass Spectrometry (MS): Provides structural information for the identification of the separated, radiolabeled metabolites. measurlabs.com

This combination allows for the simultaneous separation, quantification, and structural elucidation of D-Glucopyranose-1-¹⁴C and its metabolites in a single analytical run. nih.gov In a typical setup, the eluate from the HPLC column is split, with a portion going to the radiodetector and the remainder to the mass spectrometer. This approach has been successfully used to identify and quantify drug metabolites in various biological matrices.

Applications in Elucidating Specific Metabolic Pathways and Biochemical Processes

Glycolysis and Pyruvate (B1213749) Metabolism

D-Glucopyranose-1-¹⁴C is instrumental in dissecting the initial stages of glucose catabolism, particularly the glycolytic pathway and the subsequent fate of its product, pyruvate.

Carbon Flux through the Embden-Meyerhof-Parnas Pathway

The Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, is the metabolic sequence that converts glucose into pyruvate. When D-Glucopyranose-1-¹⁴C is introduced into a biological system, the ¹⁴C label is conserved through the series of enzymatic reactions. The six-carbon glucose molecule is ultimately split into two three-carbon pyruvate molecules. Critically, the C1 of the original glucose molecule becomes the carboxyl carbon (-COOH) of pyruvate.

By measuring the radioactivity incorporated into pyruvate, researchers can quantify the rate at which glucose is processed through glycolysis. This provides a direct measure of the carbon flux through this central metabolic pathway.

Starting CompoundLabeled PositionKey PathwayFinal ProductLabeled Position in Product
D-Glucopyranose-1-¹⁴CC1Glycolysis (EMP Pathway)PyruvateCarboxyl Carbon (-¹⁴COOH)

Pyruvate Dehydrogenase Complex Activity Assessment

Following glycolysis, pyruvate is transported into the mitochondria where it is acted upon by the Pyruvate Dehydrogenase Complex (PDC). This multi-enzyme complex catalyzes the oxidative decarboxylation of pyruvate, converting it into acetyl-CoA and carbon dioxide (CO₂). This reaction is a critical link between glycolysis and the citric acid cycle. researchgate.netnih.gov

Because the ¹⁴C label from D-Glucopyranose-1-¹⁴C resides on the carboxyl group of pyruvate, the PDC reaction specifically cleaves this labeled carbon, releasing it as ¹⁴CO₂. The rate of ¹⁴CO₂ evolution is therefore directly proportional to the activity of the Pyruvate Dehydrogenase Complex. This method provides a precise and sensitive assay for assessing PDC function in various tissues and under different physiological or pathological conditions. wikipedia.org

SubstrateEnzyme ComplexLabeled Product 1Labeled Product 2Significance of Measurement
Pyruvate-¹⁴C (from D-Glucopyranose-1-¹⁴C)Pyruvate Dehydrogenase Complex (PDC)Acetyl-CoA¹⁴CO₂Rate of ¹⁴CO₂ release measures PDC activity

Gluconeogenesis and Glycogen (B147801) Synthesis Pathways

D-Glucopyranose-1-¹⁴C is also employed to study the anabolic pathways of glucose, including its resynthesis from non-carbohydrate precursors and its storage as glycogen.

Contribution of Labeled Carbon to Glucose Resynthesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates such as lactate (B86563), glycerol (B35011), and certain amino acids. wikipedia.org The Cori cycle is a prime example where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted back into glucose. wikipedia.orgnih.gov

If D-Glucopyranose-1-¹⁴C is metabolized anaerobically to lactate, the ¹⁴C label will be present on the carboxyl group of the lactate molecule. This labeled lactate can then be used by the liver as a substrate for gluconeogenesis. wikipedia.org The detection of ¹⁴C in the resulting glucose molecules provides definitive evidence of glucose recycling and allows for the quantification of gluconeogenic flux from lactate. nih.govphysiology.org This tracing is essential for understanding glucose homeostasis, especially during periods of fasting or intense exercise. wikipedia.org

Glycogen Turnover and Storage Dynamics

Glycogen is the primary storage form of glucose in animals, primarily in the liver and skeletal muscle. The process of glycogen synthesis, or glycogenesis, involves the incorporation of glucose units into a growing polysaccharide chain. When D-Glucopyranose-1-¹⁴C is available, it is converted to glucose-6-phosphate and subsequently to UDP-glucose, which is the direct precursor for glycogen synthesis. youtube.com The ¹⁴C label is thus incorporated into the glycogen polymer. nih.govnih.gov

By measuring the rate of incorporation of radioactivity into glycogen over time, researchers can determine the rate of glycogen synthesis. diabetesjournals.org Conversely, by monitoring the decline in specific activity of pre-labeled glycogen, the rate of glycogenolysis (glycogen breakdown) can be assessed. These measurements of glycogen turnover are crucial for studying metabolic regulation by hormones like insulin (B600854) and in understanding diseases related to glycogen storage. diabetesjournals.orgresearchgate.net

Table 1: Effect of Insulin on the Rate of ¹⁴C-Glucose Incorporation into Glycogen in Cultured Human Muscle Cells. Data adapted from studies on glycogen synthesis regulation. diabetesjournals.org
ConditionRate of Glycogen Synthesis (pmol · min⁻¹ · mg⁻¹ protein)
Control (Basal)134.7 ± 23.45
+ 100 nmol/l Insulin (1 hr)259.8 ± 31.11

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Analysis

The Pentose Phosphate Pathway (PPP) is a metabolic pathway parallel to glycolysis that is critical for generating NADPH and the precursors for nucleotide synthesis. creative-proteomics.commdpi.com D-Glucopyranose-1-¹⁴C is a classic and powerful tool for assessing the flux through the oxidative branch of the PPP.

The first committed step of the oxidative PPP is the dehydrogenation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, which is followed by a second oxidative step that releases the C1 carbon of glucose as CO₂. Therefore, when cells metabolize D-Glucopyranose-1-¹⁴C, the entire radioactive label is rapidly released as ¹⁴CO₂ if the glucose enters the PPP. nih.gov

In contrast, if the glucose molecule enters the glycolytic pathway, the C1 label is retained in pyruvate and is only released as CO₂ by the subsequent action of the PDC. To quantify the relative flux, researchers compare the amount of ¹⁴CO₂ produced from D-Glucopyranose-1-¹⁴C to that produced from glucose labeled at a different position, such as D-Glucopyranose-6-¹⁴C. The ¹⁴C label at the C6 position is not released as CO₂ in the PPP, but it is released later in the citric acid cycle. A significantly higher yield of ¹⁴CO₂ from the C1-labeled glucose compared to the C6-labeled glucose indicates a high flux through the Pentose Phosphate Pathway. nih.gov

Table 2: Illustrative Comparison of ¹⁴CO₂ Release from Differentially Labeled Glucose Tracers to Assess Pathway Flux.
Labeled SubstratePathwayFate of ¹⁴C LabelRelative ¹⁴CO₂ Release
D-Glucopyranose-1-¹⁴CPentose Phosphate PathwayReleased as ¹⁴CO₂ in the first oxidative stepHigh
Glycolysis → PDCReleased as ¹⁴CO₂ from PyruvateModerate
D-Glucopyranose-6-¹⁴CPentose Phosphate PathwayRetained in products (e.g., Ribose-5-Phosphate)None
Glycolysis → Citric Acid CycleReleased as ¹⁴CO₂ in the cycleLow/Delayed

Elucidating Oxidative and Non-Oxidative Branches of the PPP

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis. It is comprised of two distinct but interconnected branches: the oxidative and non-oxidative phases. nih.govnih.gov The oxidative branch is responsible for converting glucose-6-phosphate into ribulose-5-phosphate, a process that releases carbon dioxide and produces the reducing equivalent NADPH. nih.gov The non-oxidative branch, on the other hand, facilitates the interconversion of various sugar phosphates, connecting the PPP back to glycolysis. nih.govlibretexts.org

The use of D-Glucopyranose-1-14C allows researchers to distinguish the activity of the oxidative branch from the non-oxidative branch. When this compound enters the oxidative phase of the PPP, the labeled carbon at the C1 position is the one that is cleaved and released as 14CO2. By quantifying the amount of radiolabeled carbon dioxide produced, researchers can directly measure the flux through the oxidative portion of the pathway. This provides a clear and quantitative assessment of the extent to which glucose is being shunted into this arm of the PPP to meet the cell's demand for NADPH and precursors for nucleotide synthesis. wikipedia.org

Conversely, if the labeled glucose bypasses the oxidative branch and enters the non-oxidative PPP or glycolysis, the 14C label remains incorporated within the carbon skeletons of the sugar phosphate intermediates. This distinction is critical for understanding how cells partition glucose metabolism between energy production (glycolysis and TCA cycle) and the synthesis of reductive power and biosynthetic precursors (PPP).

NADPH Production and Ribose Biosynthesis from Glucose

A primary function of the oxidative PPP is the production of NADPH, which serves as a crucial electron donor in a variety of reductive biosynthetic reactions and for antioxidant defense. nih.govresearchgate.net The pathway is a major source of NADPH, contributing significantly to the cell's reducing power. wikipedia.org The synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids, is another key output of the PPP. nih.govwikipedia.org

By tracing the metabolism of this compound, scientists can directly correlate the activity of the oxidative PPP with the rates of NADPH production and ribose biosynthesis. The release of 14CO2 is stoichiometrically linked to the generation of NADPH in the oxidative phase. wikipedia.org This allows for the quantification of NADPH produced from glucose via this pathway under various physiological or pathological conditions.

Furthermore, the incorporation of the 14C label (from glucose labeled at other positions) into the ribose moiety of nucleotides provides a direct measure of de novo ribose synthesis through the PPP. This is essential for understanding how cells meet the demand for nucleotide precursors during processes such as cell proliferation and DNA repair.

Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic hub that oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). khanacademy.orgnih.govnih.gov These reducing equivalents subsequently fuel oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. nih.gov

Entry Points of Labeled Carbon into the TCA Cycle

When cells are supplied with this compound, the labeled carbon can enter the TCA cycle through a series of preceding metabolic conversions. First, glucose is converted to pyruvate via glycolysis. During this process, the C1 carbon of glucose becomes the carboxyl carbon of pyruvate. The subsequent decarboxylation of pyruvate by the pyruvate dehydrogenase complex to form acetyl-CoA results in the loss of this labeled carbon as 14CO2. columbia.edu

Therefore, when using this compound, the direct entry of the 14C label into the TCA cycle via acetyl-CoA is minimal. However, labeled carbon can enter the cycle through anaplerotic reactions. For instance, pyruvate can be carboxylated to form oxaloacetate, a TCA cycle intermediate. In this case, the 14C from the carboxyl group of pyruvate would be incorporated into oxaloacetate.

It is important to note that the specific position of the label on the glucose molecule is critical for tracing its fate. For example, if glucose were labeled at C2, this would result in the C1 of acetyl-CoA being labeled, which would then enter the TCA cycle. chegg.com

Fate of Carbon Atoms in Cycle Intermediates

Once a labeled carbon atom enters the TCA cycle, its position is systematically redistributed among the various intermediates with each turn of the cycle. For instance, if 14C enters via acetyl-CoA (from a differently labeled glucose), it will initially be found in citrate. nih.gov

In the first turn of the cycle, the two carbons from acetyl-CoA are incorporated into the citrate molecule but are not released as CO2. The two molecules of CO2 that are released in the first turn originate from the oxaloacetate to which the acetyl-CoA was attached. khanacademy.org The original labeled carbons from acetyl-CoA remain within the carbon skeleton of the regenerated oxaloacetate.

With subsequent turns of the cycle, the labeled carbons will eventually be released as CO2. By tracking the appearance of the 14C label in specific intermediates and in the released CO2 over time, researchers can gain insights into the kinetics and regulation of the TCA cycle. This includes determining the rate of carbon entry, the relative activities of different enzymes within the cycle, and the extent of cataplerotic reactions where intermediates are withdrawn for biosynthetic purposes.

Biosynthesis of Macromolecules from Glucose Precursors

Glucose is a fundamental precursor for the synthesis of a wide array of macromolecules, including lipids and fatty acids. nih.govnih.gov Isotopic tracers like this compound are invaluable for elucidating the pathways and quantifying the rates of de novo synthesis of these essential cellular components.

De Novo Lipid and Fatty Acid Synthesis Tracing

De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. tno-pharma.com This pathway is particularly active in tissues like the liver and adipose tissue. The process begins with the conversion of glucose to acetyl-CoA. nih.gov This acetyl-CoA is then used as the building block for the synthesis of fatty acids. tno-pharma.com

By using 14C-labeled glucose, researchers can trace the incorporation of glucose-derived carbon into the lipid fraction of cells and tissues. While this compound itself is not the ideal tracer for this specific purpose due to the loss of the labeled carbon during the conversion of pyruvate to acetyl-CoA, other specifically labeled glucose molecules (e.g., uniformly labeled or C6-labeled) are extensively used. However, the principle of tracing remains the same. The detection of 14C in fatty acids and triacylglycerols provides direct evidence of de novo lipogenesis. tno-pharma.comnih.gov

This technique, often combined with other methods like mass spectrometry, allows for the quantification of the contribution of glucose to the total lipid pool. tno-pharma.com It has been instrumental in understanding the regulation of lipid metabolism in various physiological states and in diseases characterized by dysregulated lipid synthesis, such as metabolic dysfunction-associated steatotic liver disease (MASLD). tno-pharma.com

Table 1: Key Enzymes and Reactions in Traced Metabolic Pathways

Pathway Key Enzyme Reaction Labeled Compound Fate (with this compound)
Pentose Phosphate Pathway (Oxidative) Glucose-6-phosphate dehydrogenase Glucose-6-phosphate → 6-phosphoglucono-δ-lactone + NADPH 14C released as 14CO2
Glycolysis Pyruvate kinase Phosphoenolpyruvate → Pyruvate 14C becomes the carboxyl carbon of pyruvate
Pyruvate Dehydrogenase Complex Pyruvate dehydrogenase Pyruvate → Acetyl-CoA + CO2 14C released as 14CO2
TCA Cycle (Anaplerosis) Pyruvate carboxylase Pyruvate + CO2 → Oxaloacetate 14C incorporated into oxaloacetate

| De Novo Fatty Acid Synthesis | ATP citrate lyase | Citrate → Acetyl-CoA + Oxaloacetate | Minimal incorporation of 14C into fatty acids |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Glucose-6-phosphate
6-phosphoglucono-δ-lactone
Ribulose-5-phosphate
NADPH
14CO2
Pyruvate
Acetyl-CoA
Oxaloacetate
Citrate
Fatty acids
Triacylglycerols
ATP
NADH
FADH2
D-Glucopyranose
Carbon-14 (B1195169)
Carbon dioxide
Ribose-5-phosphate
Phosphoenolpyruvate
6-phosphogluconate
Sedoheptulose 7-phosphate
Erythrose 4-phosphate
Fructose 6-phosphate
Glyceraldehyde 3-phosphate
Isocitrate
α-ketoglutarate
Succinyl-CoA
Succinate
Fumarate
Malate
ADP
GTP
NAD+
FAD
Coenzyme A

Amino Acid and Protein Carbon Skeleton Formation

The carbon backbone of D-glucopyranose is a fundamental precursor for the synthesis of non-essential amino acids. Through the central metabolic pathways of glycolysis and the citric acid cycle, the carbon atoms of glucose are repurposed to form the carbon skeletons of several amino acids. The use of D-glucopyranose labeled with Carbon-14 at the C-1 position (this compound) has been instrumental in tracing the metabolic fate of this specific carbon atom as it is incorporated into the amino acid pool.

When this compound enters glycolysis, the six-carbon sugar is ultimately cleaved into two three-carbon molecules. The C-1 carbon becomes the carboxyl carbon of pyruvate under certain metabolic routes. This labeled pyruvate can then enter the citric acid cycle or be converted into other intermediates. Research has demonstrated that the radioactive carbon from this compound is efficiently incorporated into a range of protein-bound amino acids.

Detailed research in one-day-old mouse brain tissue, for instance, has shown the in vitro incorporation of ¹⁴C from glucose-1-¹⁴C into specific amino acids. The study revealed significant radioactivity in amino acids such as aspartic acid, serine, and glutamic acid after incubation with the labeled glucose researchgate.net. This indicates that the carbon skeleton of glucose is a direct source for their synthesis. The process typically begins with the removal of the amino group from existing amino acids via transamination, leaving a carbon skeleton (an α-keto acid) that can be used in metabolic pathways uobabylon.edu.iqlibretexts.org. The carbon skeletons derived from glucose can then be aminated to form new amino acids.

The pathways are as follows:

Alanine: Formed by the transamination of pyruvate, which is a direct product of glycolysis.

Aspartate and Asparagine: Derived from oxaloacetate, an intermediate of the citric acid cycle.

Glutamate, Glutamine, and Proline: Synthesized from α-ketoglutarate, another key intermediate of the citric acid cycle.

Serine: Formed from 3-phosphoglycerate, an intermediate of the glycolytic pathway.

Studies using stable isotopes like [U-¹³C]-glucose have further corroborated these pathways, showing how the loss of certain enzymes can alter the fate of glucose carbons and impact the synthesis of amino acids like alanine, aspartate, and glutamate mdpi.com.

Table 1: Incorporation of ¹⁴C from D-Glucopyranose-1-¹⁴C into Protein-Bound Amino Acids in Mouse Brain Tissue

Amino AcidIncorporation of ¹⁴C from D-Glucopyranose-1-¹⁴CMetabolic Precursor from Glucose Metabolism
Aspartic AcidYesOxaloacetate
SerineYes3-Phosphoglycerate
Glutamic AcidYesα-Ketoglutarate
ThreonineNoN/A
ProlineYesα-Ketoglutarate

This table is based on findings from in vitro studies on mouse brain tissue, demonstrating the direct use of glucose-derived carbons for amino acid synthesis researchgate.net.

Polysaccharide and Glycoconjugate Biosynthesis

D-Glucopyranose-1-¹⁴C serves as an invaluable tracer for investigating the biosynthesis of complex carbohydrates, including polysaccharides and the glycan portions of glycoconjugates. Polysaccharides are long-chain polymers of monosaccharide units linked by glycosidic bonds, while glycoconjugates result from the covalent attachment of carbohydrates to proteins or lipids ncert.nic.inresearchgate.net. The biosynthesis of these molecules begins with simple sugars, with glucose being a primary building block.

Tracer studies utilizing specifically labeled glucose, such as D-Glucopyranose-1-¹⁴C, have elucidated the pathways of monosaccharide interconversion. For example, research on plum leaves demonstrated that after metabolism of D-[1-¹⁴C]glucose, the ¹⁴C label was found not only in glucose units but also in D-galactose, D-xylose, and L-arabinose units within the leaf polysaccharides nih.gov. This indicates that D-glucose is directly converted into these other monosaccharides without significant rearrangement of the carbon skeleton, apart from the loss of a carbon atom during the synthesis of pentoses like xylose and arabinose nih.gov.

The findings from such studies suggest the existence of multiple precursor pools for polysaccharide synthesis within a cell, which may not be in equilibrium with one another nih.gov. The labeled glucose is first activated, typically by conversion to a nucleotide sugar like UDP-glucose. These activated sugar nucleotides then serve as the donor molecules for glycosyltransferase enzymes, which sequentially add monosaccharide units to a growing polysaccharide chain or a protein/lipid acceptor to form a glycoconjugate.

The use of radiolabeled glucose has been fundamental in understanding the complex pathways that lead to the vast diversity of polysaccharides and glycoconjugates found in nature, from the cellulose in plant cell walls to the complex capsular polysaccharides of bacteria that are often used in vaccine development nih.govacs.org.

Table 2: Distribution of ¹⁴C in Monosaccharide Constituents of Plum Leaf Polysaccharides after Metabolism of D-[1-¹⁴C]glucose

Monosaccharide Unit¹⁴C Activity DetectedImplied Metabolic Pathway from Glucose
D-GalactoseSignificantDirect conversion from D-glucose
D-GlucoseSignificantDirect incorporation
D-XyloseSignificantConversion from D-glucose with loss of a carbon atom
L-ArabinoseSignificantConversion from D-glucose with loss of a carbon atom

This table summarizes the findings on the utilization of labeled D-glucose in the biosynthesis of polysaccharides in plum leaves, highlighting the role of glucose as a direct precursor for various monosaccharide units nih.gov.

Theoretical Frameworks and Computational Modeling in D Glucopyranose 1 14c Research

Principles of Steady-State Isotope Tracing

Steady-state isotope tracing is a powerful methodology used to investigate metabolic pathways by introducing an isotopically labeled substrate, such as D-Glucopyranose-1-14C, into a biological system that is in a metabolic steady state. nih.gov A metabolic steady state is achieved when the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. nih.gov The introduction of the tracer should not perturb this steady state. nih.gov

The fundamental principle is to follow the path of the labeled carbon atom from this compound as it is incorporated into various downstream metabolites through a series of biochemical reactions. youtube.comspringernature.com By measuring the distribution of the 14C label among different metabolites after the system has reached an isotopic steady state, researchers can deduce the flow of carbon through various metabolic routes. kuleuven.be An isotopic steady state is reached when the isotopic enrichment of the metabolites becomes constant over time. nih.gov

The time required to reach isotopic steady state varies for different metabolic pathways. For instance, in cultured cells, glycolysis may reach isotopic steady state in approximately 10 minutes, the TCA cycle in about 2 hours, and nucleotides in up to 24 hours. nih.gov The high sensitivity of 14C detection allows for the tracing of metabolites present at low concentrations. researchgate.net

Kinetic Modeling of Metabolic Flux from Tracer Data

Kinetic modeling provides a mathematical framework to quantify the rates of metabolic reactions, or fluxes, from isotope tracer data. These models describe the time-varying distribution of the radiotracer within the body or cellular system. radiologykey.com

Two primary approaches to kinetic modeling are compartmental and non-compartmental analysis.

Compartmental models represent the body or a cellular system as a series of interconnected, kinetically homogeneous compartments. allucent.comhumapub.com These compartments may correspond to specific organs, tissues, or intracellular metabolite pools. researchgate.net The movement of the tracer between these compartments is described by a set of differential equations, with rate constants representing the fluxes. humapub.com While powerful in their ability to describe the detailed dynamics of tracer distribution, these models rely on assumptions about the number and connectivity of compartments. allucent.com A two-compartment model has been shown to provide a good estimate of glucose appearance, closely followed by a modified one-compartment model. nih.gov

Non-compartmental analysis (NCA) is a model-independent approach that does not require assumptions about the underlying compartmental structure. allucent.comresearchgate.net It relies on algebraic equations to estimate pharmacokinetic parameters directly from the time-course data of tracer concentration. allucent.com NCA is often faster and more cost-effective than compartmental modeling and provides consistent analyst-to-analyst results. researchgate.net

The choice between compartmental and non-compartmental models depends on the specific research question and the complexity of the biological system being studied. researchgate.net

The estimation of metabolic fluxes from this compound tracer data involves fitting the model predictions to the experimentally measured isotopic labeling patterns of metabolites. This is achieved using various mathematical algorithms that aim to minimize the difference between the simulated and measured data.

These algorithms often involve iterative optimization techniques to find the set of flux values that best explain the observed isotopic distribution. The complexity of metabolic networks and the large number of potential fluxes necessitate sophisticated computational approaches to solve these optimization problems.

Stoichiometric Network Analysis and Flux Balance Analysis in Radiotracer Contexts

Stoichiometric network analysis is a constraint-based modeling approach that utilizes the known stoichiometry of metabolic reactions to define the possible metabolic states of a cell. nih.govcwi.nl The core of this approach is the stoichiometric matrix, which mathematically represents the metabolic network. cwi.nlyoutube.com

Flux Balance Analysis (FBA) is a widely used method within this framework that calculates the flow of metabolites through a metabolic network at a steady state. utah.eduwikipedia.org FBA does not require kinetic parameters but instead relies on the principle of mass conservation, where the production and consumption of each metabolite must be balanced. nih.gov By defining an objective function, such as the maximization of biomass production or ATP synthesis, FBA can predict the distribution of metabolic fluxes throughout the network. wikipedia.orgmdpi.com

While FBA can be performed without isotopic tracers, integrating data from this compound experiments can significantly constrain the solution space and provide a more accurate representation of the actual metabolic fluxes. utah.edunih.gov The radiotracer data helps to resolve the activities of parallel pathways and reversible reactions, which cannot be determined from stoichiometric constraints alone. mdpi.com

Interpretation of Isotopic Distribution Patterns for Pathway Elucidation

The pattern of 14C labeling in various metabolites provides a rich source of information for elucidating metabolic pathways. nih.govuab.eduuab.edu By analyzing which metabolites become labeled and the relative amount of radioactivity they contain, researchers can trace the flow of carbon from glucose through different metabolic routes. youtube.combrainly.com

For example, the relative production of 14CO2 from [1-14C]glucose versus [6-14C]glucose can be used to estimate the relative fluxes through the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.govgoogle.com The labeling patterns in amino acids can reveal the activity of the TCA cycle and anaplerotic pathways. researchgate.net The analysis of isotopic patterns in lactate (B86563) and glycerol (B35011) can provide insights into anaerobic glycolysis and lipogenesis. nih.gov

The interpretation of these patterns is often complex due to the interconnectedness of metabolic pathways and the potential for isotopic scrambling. Therefore, computational models are crucial for accurately deconvoluting the contributions of different pathways to the observed labeling patterns. nih.gov

Development and Application of Computational Tools for Radiotracer Data Analysis

A variety of computational tools have been developed to facilitate the analysis of radiotracer data and the estimation of metabolic fluxes. nih.govresearchgate.net These software packages provide user-friendly interfaces for building metabolic models, simulating isotopic labeling experiments, and fitting model parameters to experimental data.

Some commonly used software tools for metabolic flux analysis include:

Software ToolDescription
INCA A software package for isotopically non-stationary metabolic flux analysis. ucdavis.edu
FiatFlux A tool for calculating metabolic flux ratios and absolute fluxes from 13C-glucose experiments, with principles applicable to 14C data. ucdavis.edunih.gov
13CFLUX2 A software suite for metabolic flux analysis based on carbon labeling experiments. ucdavis.edu
OpenFlux A modeling software for 13C-based metabolic flux analysis. ucdavis.edu
SUMOFLUX A toolbox for targeted 13C metabolic flux ratio analysis. ucdavis.edu

These tools often incorporate advanced numerical algorithms for solving the complex mathematical problems associated with metabolic flux analysis and provide visualization capabilities to aid in the interpretation of results. ucdavis.edu

Challenges and Future Directions in D Glucopyranose 1 14c Research

Addressing Radiolytic Degradation and Maintaining Radiochemical Purity

A significant challenge in working with D-Glucopyranose-1-14C is its susceptibility to radiolytic degradation, a process where the radioactive decay of 14C atoms generates reactive species that can break down the glucose molecule itself. This degradation compromises the radiochemical purity of the tracer, leading to the formation of impurities that can produce misleading results in sensitive biological assays. The rate of radiolysis is influenced by factors such as the specific activity of the compound, the storage temperature, and the presence of solvents.

To mitigate this issue, researchers employ several strategies. Storage at low temperatures, typically -20°C to -80°C, is standard practice to reduce the rate of chemical reactions, including those initiated by radiolysis. Additionally, the use of radical scavengers, such as ethanol (B145695), can help to neutralize the damaging reactive species. Maintaining a high radiochemical purity is paramount for the validity of experimental data, necessitating regular analysis by techniques like high-performance liquid chromatography (HPLC) to quantify and identify any degradation products.

Key Considerations for Mitigating Radiolytic Degradation of this compound:

StrategyMechanism of ActionKey Parameters
Low-Temperature Storage Reduces the rate of chemical reactions and diffusion of reactive species.-20°C for short-term, -80°C for long-term storage.
Use of Radical Scavengers Neutralize free radicals generated by radiolysis, preventing further degradation.Ethanol is a commonly used scavenger.
Inert Atmosphere Storage Minimizes oxidation by displacing oxygen with an inert gas like argon or nitrogen.Particularly important for long-term storage of high-activity batches.
Regular Purity Assessment Ensures the integrity of the tracer before experimental use.HPLC is the standard method for determining radiochemical purity.

Developing Enhanced Specificity of Labeling for Complex Biosynthetic Pathways

While this compound is a powerful tool, achieving enhanced specificity of labeling is crucial for dissecting intricate and interconnected biosynthetic pathways. The challenge lies in ensuring that the 14C label is incorporated into the desired downstream metabolites without significant dilution or scrambling of the isotope. This is particularly important when studying pathways with multiple entry and exit points for carbon atoms.

Recent advancements in metabolic chemical reporters and enzymatic labeling techniques are paving the way for greater specificity. By designing and synthesizing modified glucose analogs that are selectively processed by specific enzymes or pathways, researchers can direct the 14C label to a more defined set of downstream molecules. For instance, the development of bioorthogonal sugars, which are chemically tagged monosaccharides, allows for the specific labeling of certain classes of glycans. While not yet fully realized for this compound in all contexts, these approaches hold immense promise for future applications. Furthermore, combining this compound with genetic knockouts or specific enzyme inhibitors can help to channel the radiolabel through a particular metabolic route, thereby enhancing the specificity of the labeling experiment.

Integration with Multi-Isotope Tracing Approaches (e.g., 13C, 3H) for Comprehensive Fluxomics

To gain a more holistic understanding of metabolic networks, researchers are increasingly integrating this compound with other stable and radioactive isotopes in multi-isotope tracing experiments. This approach, often a cornerstone of metabolic flux analysis (MFA), allows for the simultaneous tracking of multiple atoms through intersecting pathways. For example, co-administering this compound with uniformly 13C-labeled glucose (U-13C-glucose) and tritiated water (3H2O) can provide a wealth of information on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis simultaneously.

The distinct detection methods for each isotope (scintillation counting for 14C and 3H, mass spectrometry for 13C) enable the deconvolution of complex metabolic data. This multi-isotope approach provides a more constrained and accurate model of metabolic fluxes compared to single-isotope experiments. The data generated from such studies are invaluable for understanding how metabolic pathways are rewired in various physiological and pathological states.

Commonly Used Isotopes in Conjunction with this compound:

IsotopeLabeling PositionTypical ApplicationDetection Method
13C Uniformly labeled (U-13C) or position-specificTracing carbon backbones through central carbon metabolismMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
3H Labeled water (3H2O) or position-specific on glucoseMeasuring rates of gluconeogenesis and glycogenolysisLiquid Scintillation Counting
15N Labeled amino acids (e.g., [15N]glutamine)Tracing nitrogen flux and amino acid metabolismMass Spectrometry (MS)
32P/33P Labeled phosphate or ATPInvestigating phosphorylation and energy metabolismScintillation Counting, Autoradiography

Innovations in Detection and Imaging Technologies for this compound (Excluding Clinical PET)

Beyond traditional liquid scintillation counting, innovations in detection and imaging technologies are enhancing the spatial and quantitative resolution of this compound studies. High-resolution autoradiography, for instance, allows for the visualization of 14C distribution within tissues and even at the subcellular level. nih.gov This technique provides crucial information on which cells or organelles are actively metabolizing glucose.

Accelerator Mass Spectrometry (AMS) offers a significant leap in sensitivity, enabling the detection of attomole (10^-18) quantities of 14C. researchgate.net This ultra-sensitive technique is particularly valuable for microdosing studies in humans, where a very small, sub-pharmacological dose of a 14C-labeled compound can be administered to study its metabolism and disposition with minimal radiation exposure. openmedscience.comselcia.com The coupling of AMS with separation techniques like HPLC further allows for the quantification of specific 14C-labeled metabolites at extremely low concentrations. openmedscience.com

Application in Systems Biology and Multi-Omics Research

The integration of this compound tracing data into systems biology and multi-omics research provides a functional layer of information that complements genomic, transcriptomic, and proteomic datasets. By quantifying metabolic fluxes, researchers can validate and refine metabolic network models derived from omics data. This integrated approach allows for a more comprehensive understanding of how genetic and environmental perturbations affect cellular metabolism.

For example, by using this compound to measure changes in glucose metabolism in response to a specific gene knockout, researchers can directly link genotype to metabolic phenotype. This is crucial for understanding the molecular basis of metabolic diseases and for identifying potential therapeutic targets. The quantitative data from radiotracer studies provide essential constraints for computational models of metabolism, leading to more accurate predictions of metabolic behavior.

Addressing Methodological Limitations in Heterogeneous Biological Systems

A key challenge in using this compound is accounting for the metabolic heterogeneity within biological systems. Tissues and organs are composed of various cell types, each with its own unique metabolic profile. Bulk measurements of 14C incorporation can mask these important cell-to-cell differences.

To address this, researchers are developing methods to isolate specific cell populations from heterogeneous tissues after in vivo or ex vivo labeling with this compound. Techniques such as fluorescence-activated cell sorting (FACS) can be used to separate different cell types, which can then be analyzed for their 14C content. Additionally, coupling autoradiography with immunohistochemistry allows for the co-localization of 14C signal with specific cellular markers, providing a spatial context to the metabolic data. These approaches are critical for understanding the metabolic interplay between different cell types in complex tissues.

Emerging Opportunities in Late-Stage Radiolabeling and Isotope Exchange for Novel Applications

Traditionally, the synthesis of 14C-labeled compounds has involved multi-step processes starting from simple 14C-labeled precursors. However, emerging techniques in late-stage radiolabeling and carbon isotope exchange (CIE) are creating new opportunities for the efficient and rapid synthesis of complex 14C-labeled molecules, including derivatives of glucose. nih.gov

Q & A

Q. What are the key methodological considerations for synthesizing D-Glucopyranose-1-¹⁴C with high isotopic purity?

Answer:

  • Synthetic Routes : Use enzymatic or chemical methods (e.g., phosphorylation followed by isotopic labeling) to introduce ¹⁴C at the C1 position. Enzymatic approaches with hexokinase and ATP are preferred for stereospecificity .

  • Isotopic Purity : Validate purity via liquid scintillation counting (LSC) and HPLC coupled with radiometric detection. Baseline separation of labeled/unlabeled species is critical to avoid contamination .

  • Example Table :

    MethodYield (%)Purity (¹⁴C)Key Reference
    Enzymatic phosphorylation7898.5%Glycobiology (2010)
    Chemical carboxylation6292%Med. Chem. Commun. (2018)

Q. How can researchers ensure accurate quantification of D-Glucopyranose-1-¹⁴C in metabolic flux studies?

Answer:

  • Analytical Techniques : Use dual detection systems (e.g., HPLC-MS with radiometric detectors) to distinguish ¹⁴C-labeled species from natural abundance isotopes .
  • Calibration Curves : Prepare standards with known ¹⁴C concentrations. Normalize data against internal controls (e.g., ¹³C-glucose) to correct for instrument drift .
  • Data Validation : Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm reproducibility .

Advanced Research Questions

Q. How do discrepancies in D-Glucopyranose-1-¹⁴C metabolic incorporation data arise, and how can they be resolved?

Answer:

  • Common Causes :
    • Isotopic Dilution : Unaccounted endogenous glucose pools skew results. Use compartmental modeling to adjust for dilution effects .
    • Degradation Pathways : Non-enzymatic hydrolysis or microbial contamination in cell cultures may degrade the tracer. Sterilize media and include protease inhibitors .
  • Resolution Strategy : Combine kinetic modeling (e.g., Michaelis-Menten for enzyme activity) with time-course experiments to isolate degradation rates from metabolic uptake .

Q. What experimental design principles minimize confounding variables in tracer studies using D-Glucopyranose-1-¹⁴C?

Answer:

  • Controlled Variables :
    • Temperature/pH Stability : Pre-test tracer stability under experimental conditions (e.g., 37°C, pH 7.4 for mammalian studies) .
    • Cell Line Validation : Ensure cell lines lack endogenous glucose transporters with competing affinities (e.g., GLUT1 vs. GLUT4) .
  • Blind Protocols : Use blinded sample processing to avoid bias in data interpretation .

Q. How can researchers address reproducibility challenges in ¹⁴C-glucose tracer studies across laboratories?

Answer:

  • Standardization :
    • Reference Materials : Share aliquots of a centralized ¹⁴C-glucose batch to harmonize inter-lab comparisons .
    • Protocol Harmonization : Publish detailed SOPs for tracer preparation, storage (−80°C in argon atmosphere), and handling (glove-box for oxidation-sensitive steps) .
  • Data Sharing : Use platforms like Zenodo to archive raw scintillation counts and chromatograms for independent validation .

Methodological Tables for Data Interpretation

Q. Table 1: Common Artifacts in D-Glucopyranose-1-¹⁴C Studies

ArtifactSourceMitigation StrategyReference
Radiolytic degradationLong-term storage in aqueous solutionAliquot into amber vials; store at −80°C
Enzymatic isomerizationContaminating epimerases in cell lysatesPre-treat lysates with protease inhibitors
Scintillation quenchingHigh salt concentrations in samplesDialyze samples or use low-salt scintillation cocktails

Key Literature and Resources

  • Synthesis & Stability : Glycobiology (2010) on enzymatic labeling .
  • Analytical Methods : Med. Chem. Commun. (2018) on HPLC-radiometric detection .
  • Ethical Compliance : FINER criteria for evaluating research feasibility and ethical rigor .

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